molecular formula C10H8FNO2 B13152764 8-Fluoro-5-methoxy-1,4-dihydroquinolin-4-one

8-Fluoro-5-methoxy-1,4-dihydroquinolin-4-one

Cat. No.: B13152764
M. Wt: 193.17 g/mol
InChI Key: YLWBFJWAAXBBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

8-Fluoro-5-methoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the fluorine atom can lead to the formation of various substituted quinoline derivatives .

Scientific Research Applications

8-Fluoro-5-methoxy-1,4-dihydroquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-5-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

8-Fluoro-5-methoxy-1,4-dihydroquinolin-4-one can be compared with other fluorinated quinolines, such as:

  • 5-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one
  • 6-Fluoro-2-cyanoquinolone
  • 5-Methoxy-6-fluoro-1,8-naphthyridin-4-oxo-3-carboxylic acids

These compounds share similar structural features but differ in their specific substituents and biological activities .

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

8-fluoro-5-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C10H8FNO2/c1-14-8-3-2-6(11)10-9(8)7(13)4-5-12-10/h2-5H,1H3,(H,12,13)

InChI Key

YLWBFJWAAXBBOC-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=O)C=CNC2=C(C=C1)F

Origin of Product

United States

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